molecular formula C14H12N4O B13844634 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide

4-(Azidomethyl)-[1,1-biphenyl]-2-formamide

Cat. No.: B13844634
M. Wt: 252.27 g/mol
InChI Key: YTTBCUQOJUJXFJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a biphenyl structure, which is further modified with a formamide group. The presence of the azido group makes it particularly interesting for applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide typically involves the introduction of the azido group to a biphenyl precursor. One common method involves the reaction of 4-(bromomethyl)-[1,1-biphenyl]-2-formamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent safety measures are necessary due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-[1,1-biphenyl]-2-formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

Scientific Research Applications

4-(Azidomethyl)-[1,1-biphenyl]-2-formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is primarily related to its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in a range of reactions, making it a versatile intermediate in organic synthesis. In pharmaceutical applications, the compound’s reactivity can be harnessed to modify drug molecules and enhance their properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-[1,1-biphenyl]-2-carbonitrile
  • 4-(Azidomethyl)-[1,1-biphenyl]-2-carboxamide
  • 5-(4-(Azidomethyl)-[1,1-biphenyl]-2-yl)-1H-tetrazole
  • 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole

Uniqueness

4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is unique due to the presence of the formamide group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azidomethyl biphenyl derivatives, which may have different functional groups and, consequently, different chemical properties and applications .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-(azidomethyl)-2-phenylbenzamide

InChI

InChI=1S/C14H12N4O/c15-14(19)13-8-10(9-17-18-16)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H2,15,19)

InChI Key

YTTBCUQOJUJXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)N

Origin of Product

United States

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